Synthesis and characterization of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime
Synthesis and characterization of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime
This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The unique structural features of the 1,4-benzoxazine scaffold, combined with the reactive oxime functionality, make this molecule a compelling target for further investigation and derivatization.
The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a dione-oxime motif at the 2 and 3-positions of the heterocyclic ring is anticipated to confer novel pharmacological properties, potentially through mechanisms such as enzyme inhibition or as a precursor for further chemical modifications. This guide will detail a proposed synthetic pathway, drawing upon established methodologies for analogous heterocyclic systems, and will outline a comprehensive characterization strategy to verify the structure and purity of the target compound.
Proposed Synthetic Pathway
The synthesis of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime is envisioned as a three-step process, commencing with the preparation of the corresponding 1,4-benzoxazin-3(4H)-one, followed by oxidation to the 2,3-dione, and culminating in a regioselective oximation.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
The initial step involves the cyclization of a suitably substituted aminophenol with chloroacetyl chloride. This reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis.
Experimental Protocol:
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To a solution of 2-amino-4-chlorophenol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents) as a base.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Causality of Experimental Choices:
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Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the reaction.
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Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, initiating the intramolecular cyclization, while being mild enough to avoid significant side reactions.
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Temperature Control: The initial cooling to 0 °C controls the exothermic acylation reaction. Subsequent heating is necessary to drive the cyclization to completion.
Step 2: Oxidation to 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione
The conversion of the 3-keto-benzoxazine to the corresponding 2,3-dione can be achieved by oxidation of the methylene group at the 2-position. A well-established method for such α-oxidation of ketones is the use of selenium dioxide.
Experimental Protocol:
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In a flask equipped with a reflux condenser, dissolve 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
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Add a stoichiometric amount of selenium dioxide (1.1 equivalents).
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Heat the mixture to reflux for 4-6 hours. The formation of a red precipitate of elemental selenium indicates the progress of the reaction.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and filter to remove the selenium precipitate.
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The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Causality of Experimental Choices:
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Oxidizing Agent: Selenium dioxide is a specific and effective reagent for the oxidation of α-methylene groups of ketones to the corresponding α-diones.
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Solvent: Dioxane or aqueous acetic acid are common solvents for selenium dioxide oxidations, providing good solubility for the reactants and facilitating the reaction at elevated temperatures.
Step 3: Oximation of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione
The final step is the conversion of the 2,3-dione to the 3-oxime. This is a standard condensation reaction with hydroxylamine. Based on the electronic properties of similar heterocyclic diones like isatins, the oximation is expected to occur preferentially at the 3-position.[3]
Experimental Protocol:
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Dissolve 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione (1 equivalent) in ethanol.
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Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
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Heat the mixture to reflux for 1-2 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
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Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol.
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Dry the product under vacuum.
Causality of Experimental Choices:
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Reagents: Hydroxylamine hydrochloride is the standard source of hydroxylamine. Sodium acetate acts as a base to neutralize the HCl and generate free hydroxylamine in situ.
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Solvent: A mixture of ethanol and water provides good solubility for both the organic substrate and the inorganic reagents.
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Regioselectivity: The carbonyl group at the 3-position is adjacent to the lactam nitrogen, which can influence its reactivity compared to the carbonyl at the 2-position, favoring oximation at C3.
Characterization of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Caption: A logical workflow for the characterization of the final product.
Spectroscopic and Analytical Data
The following table summarizes the expected data from the characterization of the target compound.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A broad singlet for the N-H proton. A singlet for the oxime -OH proton. | The splitting pattern and integration of the aromatic signals will confirm the substitution pattern on the benzene ring. The presence of the N-H and O-H protons will be indicative of the heterocyclic and oxime functionalities. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 160-170 ppm. Oxime carbon (C=NOH) signal around δ 150-160 ppm. Aromatic carbon signals in the range of δ 110-150 ppm. | Confirms the presence of the carbonyl and oxime carbons, as well as the aromatic carbons of the benzoxazine ring system. |
| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₈H₅ClN₂O₃. | Confirms the molecular formula of the synthesized compound. The fragmentation pattern can provide further structural information. |
| Infrared (IR) Spectroscopy | Broad O-H stretch (oxime) around 3200-3400 cm⁻¹. N-H stretch around 3100-3200 cm⁻¹. C=O stretch (lactam) around 1680-1700 cm⁻¹. C=N stretch (oxime) around 1620-1650 cm⁻¹. C-Cl stretch around 700-800 cm⁻¹. | Provides evidence for the key functional groups present in the molecule, including the oxime, lactam, and chloro-substituent. |
| Melting Point | A sharp and defined melting point range. | A narrow melting point range is an indicator of the purity of the compound. |
Conclusion
This technical guide outlines a rational and feasible approach for the synthesis and characterization of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime. The proposed multi-step synthesis leverages well-established chemical transformations, providing a solid foundation for its practical implementation in a laboratory setting. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This molecule represents a valuable building block for the development of novel bioactive compounds, and this guide serves as a critical resource for researchers embarking on its synthesis and exploration.
References
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